1-Methylcyclohexanecarboxylic acid
Overview
Description
1-Methylcyclohexanecarboxylic acid is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol . It is also known as 1-methyl-1-cyclohexanecarboxylic acid. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a methyl group at the 1-position. It is a structural analog of valproic acid and has been studied for its pharmacokinetic properties .
Preparation Methods
1-Methylcyclohexanecarboxylic acid can be synthesized through several methods:
Carbonation of Grignard Reagent: This method involves the carbonation of the Grignard reagent derived from 1-chloro-1-methylcyclohexane.
Friedel-Crafts Condensation: This method involves the condensation of 1-chloro-1-methylcyclohexane with methyl 2-furancarboxylate, followed by saponification and oxidation.
Hydrogenation and Saponification: This method involves the successive hydrogenation and saponification of the starting materials.
Chemical Reactions Analysis
1-Methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl group and the carboxylic acid group can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Methylcyclohexanecarboxylic acid has several scientific research applications:
Mechanism of Action
1-Methylcyclohexanecarboxylic acid exerts its effects through several mechanisms:
Anticonvulsant Activity: The compound acts as an anticonvulsant by modulating the activity of neurotransmitters in the brain.
Cellular Effects: It causes the maturation of murine neuroblastoma cells by affecting cellular energetics and differentiation pathways.
Molecular Targets: The compound targets specific enzymes and receptors involved in neurotransmission and cellular differentiation.
Comparison with Similar Compounds
1-Methylcyclohexanecarboxylic acid can be compared with other similar compounds:
Valproic Acid: Both compounds are structural analogs and have similar pharmacokinetic properties.
Cyclohexanecarboxylic Acid: This compound is similar in structure but lacks the methyl group at the 1-position.
Methyl Cyclohexanecarboxylate: This ester derivative has similar chemical properties but differs in its functional group.
Properties
IUPAC Name |
1-methylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHQLKUNRPCYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149979 | |
Record name | 1-Methylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-25-7 | |
Record name | 1-Methylcyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylcyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1-methylcyclohexanecarboxylic acid?
A: Several methods exist for synthesizing this compound. One approach involves the reaction of 1-methylcyclohexene with carbon monoxide in the presence of hydrogen fluoride, followed by treatment with an alcohol to obtain a cyclohexane carbonyl compound. Subsequent reduction of this compound yields the desired this compound []. Another method involves the carboxylation of cis- and trans-4-t-butyl-1-methylcyclohexanols in the presence of antimony pentachloride (SbCl5) and liquid sulfur dioxide [].
Q2: Is the stereochemistry of the starting materials important in the synthesis of this compound?
A: Yes, stereochemistry plays a significant role in the synthesis. For instance, both cis- and trans-4-t-butyl-1-methylcyclohexanols yield predominantly cis-4-t-butyl-1-methylcyclohexanecarboxylic acid, indicating a stereoselective reaction pathway []. This selectivity suggests a preference for a particular spatial arrangement during the reaction mechanism.
Q3: Are there any reported applications of this compound derivatives in medicinal chemistry?
A: Yes, research has explored the use of this compound derivatives in the development of antidiabetic agents. Specifically, derivatives containing a hydroxy or oxo group on the cyclohexane ring, such as 5-[4-(t-3-hydroxy-1-methyl-r-1-cyclohexylmethoxy)benzyl]-2,4-thiazolidinedione (7), have shown promising antidiabetic activity []. These findings highlight the potential of this scaffold for further exploration in medicinal chemistry.
Q4: What is the role of this compound in the synthesis of Fenhexamid?
A: this compound serves as a crucial intermediate in the synthesis of Fenhexamid, a fungicide used in agriculture. The synthesis involves reacting this compound with 2,3-dichloro-4-hydroxyaniline to produce Fenhexamid []. This synthetic route offers a simpler and more economical way to produce Fenhexamid, making it suitable for industrial-scale production.
Q5: Are there any known applications of this compound in the formulation of plant fungicides?
A: Research indicates that this compound can act synergistically with other fungicidal compounds, such as fludioxonil, phenpiclonil, and azoxystrobin, to enhance their efficacy against plant diseases []. This synergistic effect allows for the development of plant fungicidal compositions with potentially lower active ingredient concentrations, reducing the environmental impact of these agricultural chemicals.
Q6: What is the significance of the reaction between 3-hydroxy-1-methylcyclohexanecarboxylic acid lactone and benzene derivatives?
A: While specific details about this reaction are not provided in the provided abstracts, the reaction likely involves the opening of the lactone ring by the benzene derivative, potentially leading to the formation of new carbon-carbon bonds and more complex molecules []. This type of reaction can be valuable in organic synthesis for building diverse molecular scaffolds.
Q7: Are there any studies on the catalytic properties of this compound or its derivatives?
A7: While the provided abstracts do not delve into the catalytic properties of this compound itself, it is worth noting that carboxylic acids can participate in various catalytic processes. For instance, they can act as Brønsted acids, donating protons to facilitate reactions. Further research might explore the potential catalytic applications of this compound and its derivatives.
Q8: What analytical techniques are commonly employed to characterize and quantify this compound?
A: Common analytical techniques used to characterize this compound likely include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), as evidenced by its use in confirming the structure of Fenhexamid []. These techniques provide detailed information about the compound's structure and molecular weight.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.